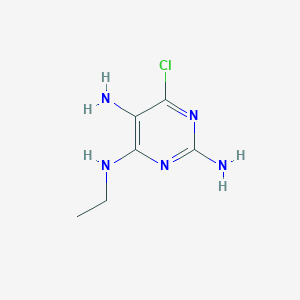
6-chloro-4-N-ethylpyrimidine-2,4,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-N-ethylpyrimidine-2,4,5-triamine is a chemical compound with the molecular formula C₆H₁₀ClN₅. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position and an ethyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-N-ethylpyrimidine-2,4,5-triamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-triaminopyrimidine and ethyl chloride.
Chlorination: The 2,4,5-triaminopyrimidine is subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position.
Ethylation: The chlorinated intermediate is then reacted with ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the ethyl group at the 4th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-4-N-ethylpyrimidine-2,4,5-triamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The amino groups present in the compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) are commonly used.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are employed.
Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst (e.g., acetic acid) are used.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidines with various functional groups.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Condensation Reactions: Formation of imines or Schiff bases
Applications De Recherche Scientifique
6-chloro-4-N-ethylpyrimidine-2,4,5-triamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents.
Biological Studies: It is used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 6-chloro-4-N-ethylpyrimidine-2,4,5-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme or receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-2,4-diaminopyrimidine: Lacks the ethyl group at the 4th position.
4-N-ethyl-2,4,5-triaminopyrimidine: Lacks the chlorine atom at the 6th position.
6-chloro-4-N-methylpyrimidine-2,4,5-triamine: Contains a methyl group instead of an ethyl group at the 4th position.
Uniqueness
6-chloro-4-N-ethylpyrimidine-2,4,5-triamine is unique due to the presence of both the chlorine atom at the 6th position and the ethyl group at the 4th position. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it valuable for various applications .
Propriétés
Numéro CAS |
89580-84-7 |
|---|---|
Formule moléculaire |
C6H10ClN5 |
Poids moléculaire |
187.63 g/mol |
Nom IUPAC |
6-chloro-4-N-ethylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C6H10ClN5/c1-2-10-5-3(8)4(7)11-6(9)12-5/h2,8H2,1H3,(H3,9,10,11,12) |
Clé InChI |
GJSBTOJJIMFVED-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C(=NC(=N1)N)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13238744.png)
![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13238747.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid](/img/structure/B13238755.png)
![3-(2-Methylpropyl)-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13238756.png)
![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13238758.png)
![5-[Bis(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13238759.png)

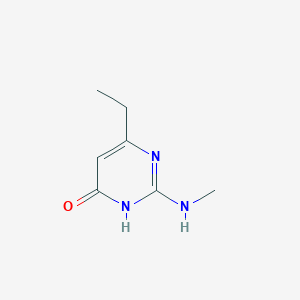
![1-(3-Methylphenyl)-2-[(2-methylpropyl)amino]ethan-1-OL](/img/structure/B13238774.png)
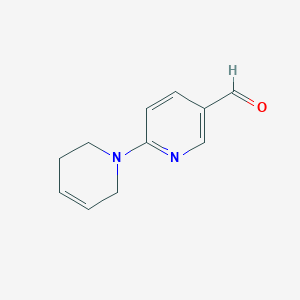
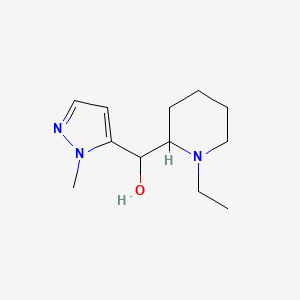
![1-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride](/img/structure/B13238796.png)
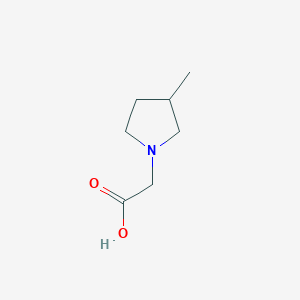
![tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13238802.png)
